

Part 1: Chemical Architecture & Electronic Profile

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Compound of Interest

Compound Name: 2-Bromoacrylonitrile

CAS No.: 920-34-3

Cat. No.: B1583452

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The reactivity of 2-BAN is defined by the synergistic electron-withdrawing effects of the nitrile group (-CN) and the bromine atom (-Br) on the vinylic system.

Property	Value/Description	Implication
Structure		High electron deficiency at β -carbon.
LUMO Energy	Low	Highly reactive toward nucleophiles (soft/hard) and dienes.
Dipole Moment	-2.9 D	Strong alignment in polar transition states.
Leaving Group	Bromide ()	Enables substitution pathways not available to simple acrylamides.

Mechanistic Distinction:

- Acrylamide: Irreversible Michael addition (). Product is saturated.

- **2-Bromoacrylonitrile:** Vinylic Nucleophilic Substitution (

).

Product retains unsaturation (Vinyl Sulfide).

Part 2: The Warhead Profile (Drug Development)

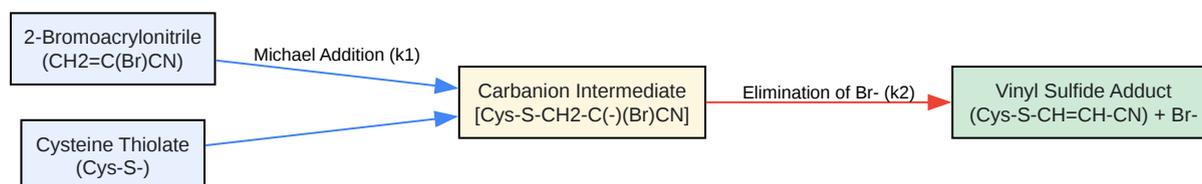
For drug discovery professionals, 2-BAN serves as a "suicide" warhead targeting non-catalytic cysteine residues. Its mechanism is critical for covalent inhibitor design: it does not merely "cap" the cysteine but transforms it into a cyano-vinyl thioether, which is electronically distinct and sterically compact.

Mechanism of Action: Cysteine Modification

The reaction proceeds via a rapid Michael addition of the thiolate (

) to the

-carbon, generating a stabilized carbanion. This is followed by the rapid elimination of hydrogen bromide (HBr) to restore the double bond.



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Figure 1: The Addition-Elimination mechanism of **2-bromoacrylonitrile** with cysteine thiols.

Kinetic Considerations:

- **Reactivity:** 2-BAN is significantly more electrophilic than acrylamide due to the inductive effect of the -halogen.
- **Stability:** The resulting 3-(cysteiny)acrylonitrile adduct is highly stable and resistant to metabolic hydrolysis, unlike some thioesters or reversible Michael adducts.

Part 3: Synthetic Versatility (The Ketene Equivalent)

In organic synthesis, 2-BAN is the reagent of choice for introducing a ketene moiety into a ring system via Diels-Alder cycloaddition. Since ketene itself (

) is unstable and prone to dimerization, 2-BAN acts as a surrogate.

Workflow:

- Cycloaddition: 2-BAN reacts with a diene (e.g., cyclopentadiene, furan) to form an -bromo-nitrile adduct.
- Hydrolysis: Treatment with base (KOH/DMSO) unmask the ketone functionality.

Protocol A: Diels-Alder Synthesis (Ketene Equivalent Route)

Target: Bicyclo[2.2.1]hept-5-en-2-one (from Cyclopentadiene)

Reagents:

- Freshly cracked Cyclopentadiene (1.0 eq)
- **2-Bromoacrylonitrile** (1.2 eq)
- Solvent: Toluene or Benzene (optional, reaction is often neat)
- Hydrolysis: KOH, DMSO, Water

Step-by-Step Methodology:

- Preparation: Crack dicyclopentadiene at 180°C to obtain monomeric cyclopentadiene. Store at -78°C if not using immediately.
- Cycloaddition:
 - In a sealed tube or round-bottom flask with a reflux condenser, mix cyclopentadiene (6.6 g, 0.1 mol) and **2-bromoacrylonitrile** (15.8 g, 0.12 mol).

- Caution: Reaction is exothermic. Cool in an ice bath initially if scale is >10g.
- Stir at room temperature for 12 hours. (TLC monitoring: disappearance of diene).
- Purification: Distill the crude mixture under reduced pressure to yield the isomeric mixture of 2-bromo-bicyclo[2.2.1]hept-5-ene-2-carbonitrile.
- Unmasking (Hydrolysis):
 - Dissolve the adduct (10 g) in DMSO (50 mL).
 - Add a solution of KOH (2.5 eq) in water (10 mL) dropwise at 0°C.
 - Stir at room temperature for 15 hours.
 - Workup: Pour into ice water, extract with ether, dry over

, and concentrate.
 - Result: Bicyclo[2.2.1]hept-5-en-2-one.

Part 4: Experimental Protocols for Bio-Reactivity

Protocol B: Cysteine Reactivity Assay (Kinetic Profiling)

This protocol quantifies the electrophilicity of 2-BAN relative to standard warheads.

Materials:

- N-Acetylcysteine (NAC) or Glutathione (GSH) (10 mM stock in PBS).
- **2-Bromoacrylonitrile** (10 mM stock in DMSO).
- Internal Standard: 1-Naphthoic acid.
- Buffer: PBS, pH 7.4.

Procedure:

- Incubation: Prepare a reaction mixture containing 500

M thiol and 50

M 2-BAN (pseudo-first-order conditions) in PBS (pH 7.4) with 10% DMSO.

- Monitoring: Inject aliquots into HPLC-UV (254 nm) at $t = 0, 5, 10, 30,$ and 60 minutes.
- Analysis: Monitor the depletion of the 2-BAN peak and the appearance of the vinyl sulfide adduct.
- Calculation: Plot

vs. time to determine

.

Part 5: Safety & Handling (Critical)

2-Bromoacrylonitrile is a potent lachrymator and vesicant.

- Engineering Controls: All operations must be performed in a high-efficiency fume hood.
- PPE: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves are required. Standard latex is permeable.
- Emergency: In case of skin contact, do not use water immediately if liquid is present; absorb with dry cloth, then wash with copious soap and water. Treat as a cyanide-releasing agent potential.

References

- Diels-Alder Reactivity & Ketene Equivalents
 - Title: "Masked Ketenes as Dienophiles in the Diels–Alder Reaction"
 - Source: ConnectSci
 - URL: [\[Link\]](#)
- Cysteine Reactivity & Mechanism

- Title: "Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study"[1]
- Source: N
- URL:[[Link](#)]
- Thiol-Ene / Thiol-Ynone Chemistry (Mechanistic Analogues)
 - Title: "Thiol-thiol cross-clicking using bromo-ynone reagents"
 - Source: Nature Communic
 - URL:[[Link](#)]
- Safety Data: Title: "Bromoacetonitrile - Safety D

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Sources

- [1. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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